3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multistep synthetic routes incorporating various functional groups. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process. These ligands were used to assemble coordination polymers with Zn(II) and Cd(II) ions, demonstrating the flexibility and reactivity of pyrazole carboxylic acids in creating complex structures (Cheng et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated by X-ray diffraction, revealing a monoclinic space group and providing insight into the arrangement of pyrazole carboxylates in solid state (Minga, 2005).
Scientific Research Applications
Synthesis and Structural Diversity in Coordination Polymers
3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid and its derivatives play a crucial role in the synthesis of coordination polymers. A study by Cheng et al. (2017) demonstrated the use of pyrazole derivatives as ligands to assemble with Zn(II) and Cd(II) ions, resulting in the formation of chiral and achiral coordination polymers. These compounds were found to exhibit unique hydrogen-bonded chiral 2D networks and 3D supramolecular networks, with interesting thermal and luminescence properties (Cheng et al., 2017).
Spectral and Theoretical Investigations
Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. Viveka et al. (2016) conducted research focusing on spectral and theoretical investigations of these derivatives, using techniques like NMR, FT-IR spectroscopy, and density functional theory. This study contributes to the understanding of the electronic structure and behavior of pyrazole derivatives (Viveka et al., 2016).
Corrosion Inhibition Properties
The pyrazole derivatives also show promise as corrosion inhibitors. Herrag et al. (2007) evaluated the effect of certain pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. Their results revealed that these compounds significantly reduce the corrosion rate, highlighting the potential application of pyrazole derivatives in protecting metals against corrosion (Herrag et al., 2007).
Synthesis and Auxin Activities
In the field of agriculture, Yue et al. (2010) investigated the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid. They synthesized new compounds and explored their effects on wheat germination, providing insights into the potential agricultural applications of pyrazole derivatives (Yue et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPCLZDGADHRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid | |
CAS RN |
26308-42-9 | |
Record name | 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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